molecular formula C21H20N4O4S B2934846 4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile CAS No. 647830-12-4

4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

Cat. No.: B2934846
CAS No.: 647830-12-4
M. Wt: 424.48
InChI Key: PNTVRRBWIBANLT-UHFFFAOYSA-N
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Description

4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile involves several steps. One common synthetic route includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is typically monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carbonitrile groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes like Taq polymerase and telomerase, leading to the activation of caspases and down-regulation of proteins such as ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can trigger apoptosis in cancer cells and inhibit their growth.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with antimicrobial, antiviral, and anticancer properties. Some examples are:

The uniqueness of 4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile lies in its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of activities.

Properties

IUPAC Name

4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-9-12(8-22)20(23)25-17-16-11(7-15(26)24-21(16)30-19(9)17)10-5-13(27-2)18(29-4)14(6-10)28-3/h5-6,11H,7H2,1-4H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVRRBWIBANLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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